molecular formula C18H14N2O5 B11078790 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one

Cat. No.: B11078790
M. Wt: 338.3 g/mol
InChI Key: CZOGZWXKHLMRMK-BJMVGYQFSA-N
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Description

2-[(E)-2-(4-ETHOXYPHENYL)-1-ETHENYL]-6-NITRO-4H-3,1-BENZOXAZIN-4-ONE is an organic compound with a complex structure that includes an ethoxyphenyl group, a nitro group, and a benzoxazinone core

Preparation Methods

The synthesis of 2-[(E)-2-(4-ETHOXYPHENYL)-1-ETHENYL]-6-NITRO-4H-3,1-BENZOXAZIN-4-ONE involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with nitroaniline under specific conditions to form the intermediate compounds, which are then cyclized to form the benzoxazinone core. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethoxy group can be hydrolyzed to form a phenol derivative.

    Substitution: The benzoxazinone core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-[(E)-2-(4-ETHOXYPHENYL)-1-ETHENYL]-6-NITRO-4H-3,1-BENZOXAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ETHOXYPHENYL)-1-ETHENYL]-6-NITRO-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The benzoxazinone core can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar compounds include other benzoxazinone derivatives, such as:

    4-ETHOXYBENZOXAZINONE: Lacks the nitro group, making it less reactive in redox reactions.

    6-NITROBENZOXAZINONE: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-ETHOXY-6-NITROBENZOXAZINONE: Similar structure but different substitution pattern, leading to different chemical and biological properties.

The uniqueness of 2-[(E)-2-(4-ETHOXYPHENYL)-1-ETHENYL]-6-NITRO-4H-3,1-BENZOXAZIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H14N2O5/c1-2-24-14-7-3-12(4-8-14)5-10-17-19-16-9-6-13(20(22)23)11-15(16)18(21)25-17/h3-11H,2H2,1H3/b10-5+

InChI Key

CZOGZWXKHLMRMK-BJMVGYQFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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